
1-(5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethanesulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethanesulfonyl chloride is an organic compound with a complex structure It is characterized by the presence of a tetramethyl-substituted tetrahydronaphthalene ring system attached to an ethanesulfonyl chloride group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethanesulfonyl chloride typically involves multiple steps. One common method starts with the preparation of the tetramethyl-substituted tetrahydronaphthalene core. This can be achieved through the alkylation of 1,2,3,4-tetrahydronaphthalene with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting intermediate is then subjected to further functionalization to introduce the ethanesulfonyl chloride group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the purity and quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
1-(5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethanesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be replaced by other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like amines or alcohols in the presence of a base such as triethylamine.
Oxidation and Reduction: May involve reagents like hydrogen peroxide for oxidation or lithium aluminum hydride for reduction.
Major Products Formed
Sulfonamides: Formed when the sulfonyl chloride reacts with amines.
Sulfonates: Formed when the sulfonyl chloride reacts with alcohols.
Wissenschaftliche Forschungsanwendungen
1-(5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethanesulfonyl chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various sulfonamide and sulfonate derivatives.
Biology: Investigated for its potential as a biochemical probe due to its ability to modify proteins and other biomolecules.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the synthesis of specialty chemicals and materials[][5].
Wirkmechanismus
The mechanism of action of 1-(5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethanesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles, leading to the formation of sulfonamide or sulfonate bonds. These reactions can modify the structure and function of target molecules, making the compound useful in various chemical and biological applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone: Similar structure but with a ketone group instead of a sulfonyl chloride group.
1-(5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethanol: Similar structure but with a hydroxyl group instead of a sulfonyl chloride group.
Uniqueness
1-(5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethanesulfonyl chloride is unique due to the presence of the sulfonyl chloride group, which imparts distinct reactivity and functionalization potential. This makes it particularly valuable in synthetic chemistry and biochemical applications[8][8].
Eigenschaften
Molekularformel |
C16H23ClO2S |
|---|---|
Molekulargewicht |
314.9 g/mol |
IUPAC-Name |
1-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)ethanesulfonyl chloride |
InChI |
InChI=1S/C16H23ClO2S/c1-11(20(17,18)19)12-6-7-13-14(10-12)16(4,5)9-8-15(13,2)3/h6-7,10-11H,8-9H2,1-5H3 |
InChI-Schlüssel |
SCVHTIBFQDLZOS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC2=C(C=C1)C(CCC2(C)C)(C)C)S(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[[2-(4-Chloro-3-methylphenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13945094.png)
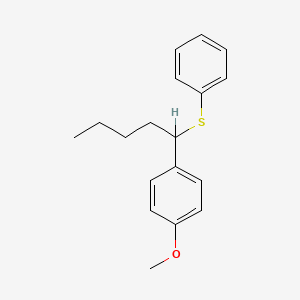
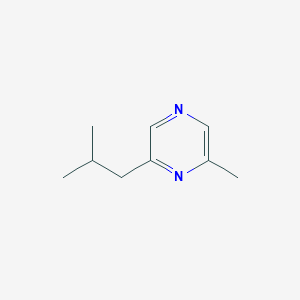

![2-benzamido-N-[(2S)-1-(2-methoxyanilino)-3-methyl-1-oxobutan-2-yl]benzamide](/img/structure/B13945118.png)
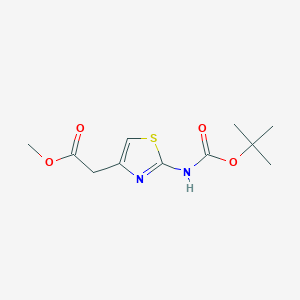
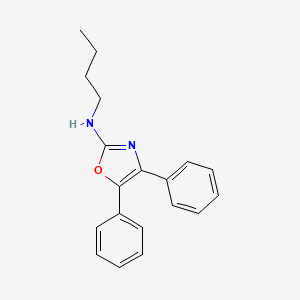

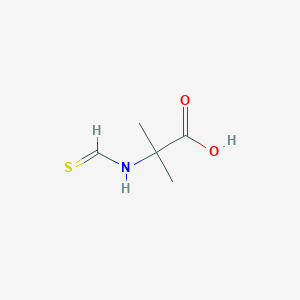

![5-[Bis(trimethylsilyl)amino]-2-[[bis(trimethylsilyl)amino]methyl]-2-trimethylsilyloxyhexanedioic acid](/img/structure/B13945178.png)
![1H-Pyrrolo[2,3-b]pyridine, 3-[4-(phenylmethoxy)phenyl]-](/img/structure/B13945187.png)
![3H-Pyrazol-3-one, 4-[(6-chloro-1,3-dihydro-1,3-diphenyl-2H-imidazo[4,5-b]quinoxalin-2-ylidene)ethylidene]-2,4-dihydro-5-methyl-2-phenyl-](/img/structure/B13945188.png)

